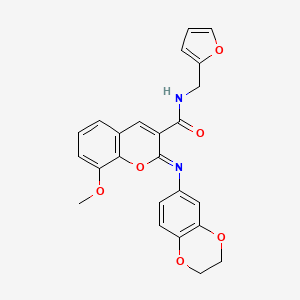

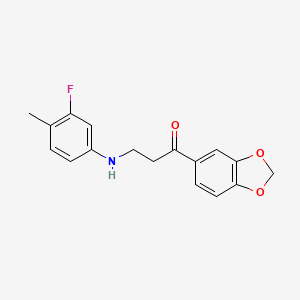

![molecular formula C14H17N3O2S B2676061 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034488-87-2](/img/structure/B2676061.png)

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a derivative of tetrahydropyrazolo[1,5-a]pyrazine . It is a part of a set of building blocks synthesized in a cost-efficient manner . These compounds can effectively inhibit a wide range of nucleoside-resistant Hepatitis B virus mutants .

Synthesis Analysis

The synthesis of these compounds involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents in different positions of pyrazole and/or piperazine rings is shown .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are region- and/or stereoselective . They include sole transformations or modifications of functional groups .科学的研究の応用

Anti-Cancer Activity :

- Synthesized benzenesulfonamides, including derivatives of the specified compound, have been evaluated for their anti-cancer activity. Notably, compounds bearing pyrazole, pyrimidine, and pyridine moieties have shown promising activity against human tumor breast cell lines, with IC50 values ranging from 49.5 to 70.2 μM (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial Potential :

- Research on pyrazolo[3,4-b]pyridine scaffolds, which include the benzenesulfonamide moiety, has shown that these compounds possess significant antibacterial and antifungal activities. This indicates their potential as effective antimicrobial agents (Chandak et al., 2013).

Carbonic Anhydrase Inhibitors :

- Compounds incorporating benzenesulfonamide with pyrroles, pyrrolopyrimidines, and other moieties have been synthesized and found to be potent inhibitors of human carbonic anhydrase isoforms. These inhibitors show potential in treating conditions associated with these enzymes, such as certain cancers (Ghorab et al., 2014).

Inhibition of Human Carbonic Anhydrase Isoforms :

- Various synthesized benzenesulfonamide derivatives have demonstrated strong inhibition of human carbonic anhydrase I and II, indicating their potential in medical applications related to enzyme regulation (Gul et al., 2016).

Anticancer and Radiosensitizing Effects :

- Novel sulfonamide derivatives, including variations of the mentioned compound, have been synthesized and tested for their anticancer activity. Some have shown higher activity than doxorubicin and potential as radiosensitizers, enhancing the cell-killing effect of γ-radiation (Ghorab et al., 2015).

Anti-Inflammatory Agents :

- Derivatives of the compound have been explored for their anti-inflammatory potential, demonstrating varying levels of efficacy. This research contributes to the development of new anti-inflammatory medications (Chowdhury et al., 2008).

作用機序

将来の方向性

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The advantages of the proposed approach are proven compared with other known methodologies . These compounds could be easily used for diverse library construction based on the “privileged scaffold” .

特性

IUPAC Name |

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-2-4-14(5-3-11)20(18,19)16-12-7-9-17-13(10-12)6-8-15-17/h2-6,8,12,16H,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRJGDWXRDFSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

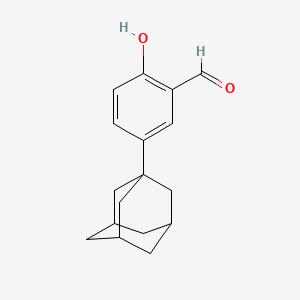

![N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2675984.png)

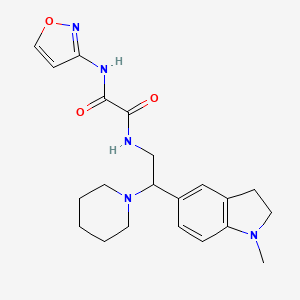

![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)

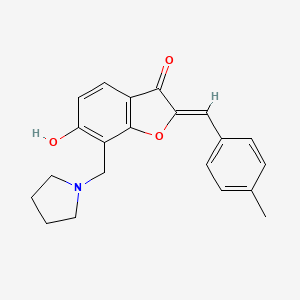

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2675991.png)

![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675999.png)